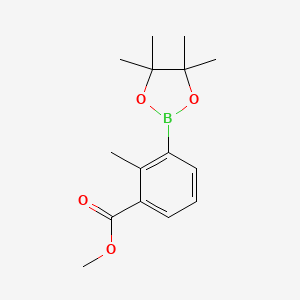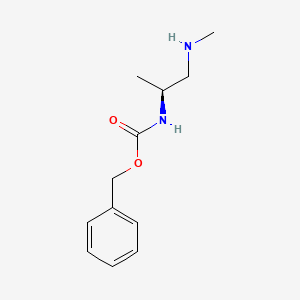![molecular formula C6H11NO B1426157 {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine CAS No. 1203707-10-1](/img/structure/B1426157.png)
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is a chemical compound with a complex structure . It has a molecular weight of 113.16 . The IUPAC name for this compound is "(3-oxabicyclo [3.1.0]hexan-1-yl)methanamine" .
Molecular Structure Analysis
The InChI code for “{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is "1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
This compound could be modified to act as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a drug in the body. It could potentially be used to treat various conditions, including cancer.
Each of these applications demonstrates the versatility and potential of {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine in scientific research. Its unique structure opens up a world of possibilities for innovation across multiple disciplines .
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that the compound is part of the oxabicyclo hexane class of compounds, which have been shown to have biological activities against bacteria, fungi, and tumors through dna alkylation .
Biochemical Pathways
The biochemical pathways affected by {3-Oxabicyclo[31It’s known that the compound is synthesized through a michael addition/enolization/oxygen addition cascade . This reaction occurs in a micellar confinement environment, leading to highly functionalized constructs .
Pharmacokinetics
The pharmacokinetic properties of {3-Oxabicyclo[31It’s known that the compound has a molecular weight of 11316, a density of 1154±006 g/cm3, and a boiling point of 1708±130 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine can be influenced by environmental factors. For instance, the compound’s synthesis occurs in a micellar confinement environment . This suggests that the compound’s action, efficacy, and stability might be influenced by the surrounding environment.
Eigenschaften
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-1-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCRAOJLDHNKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1426077.png)
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)



![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)

![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)

